Vanillic acid glucoside

Immunomodulation Autoimmune disease models T cell proliferation

Select Vanillic acid glucoside (≥98%, CAS 32142-31-7) for studies where immunomodulation, aqueous solubility, or β-glucosidase prodrug activation is key. Unlike the aglycone vanillic acid, this glycoside specifically inhibits T/B lymphocyte proliferation (1×10⁻⁹-1×10⁻⁵ mol/L) and suppresses DTH. Ideal for SLE/RA models and enzyme-triggered release research. Ensure reproducible results with HPLC-verified purity. A stable, water-soluble prodrug with a distinct bioactivity profile.

Molecular Formula C14H18O9
Molecular Weight 330.29 g/mol
Cat. No. B13382986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanillic acid glucoside
Molecular FormulaC14H18O9
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C14H18O9/c1-21-8-4-6(13(19)20)2-3-7(8)22-14-12(18)11(17)10(16)9(5-15)23-14/h2-4,9-12,14-18H,5H2,1H3,(H,19,20)
InChIKeyJYFOSWJYZIVJPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanillic Acid Glucoside: Phenolic Glycoside Reference Standard for Immunomodulation and Oxidative Stress Research


Vanillic acid glucoside (Vanillic acid 4-β-D-glucoside; CAS 32142-31-7) is a hydrolyzable tannin-class phenolic glycoside [1] naturally occurring in Capsicum annuum, Vanilla planifolia, and various other plant species . This compound comprises vanillic acid (4-hydroxy-3-methoxybenzoic acid) conjugated via a β-glycosidic bond to a D-glucose moiety at the 4-hydroxyl position . Vanillic acid glucoside serves as a stable, water-soluble prodrug form of vanillic acid, exhibiting a distinct bioactivity profile characterized by immunomodulatory effects on T and B lymphocyte proliferation and delayed-type hypersensitivity responses, rather than acting as a primary antioxidant agent [2].

Vanillic Acid Glucoside vs. Aglycone Vanillic Acid: Why Direct Interchange Compromises Immunomodulatory and Formulation Outcomes


Vanillic acid glucoside and its aglycone, vanillic acid, are not functionally interchangeable in research applications due to fundamental differences in solubility, enzymatic stability, and targeted bioactivity. While vanillic acid (VA) acts as a direct antioxidant with DPPH radical scavenging IC50 values typically in the range of 13-90 μg/mL , vanillic acid glucoside exhibits notably weaker antioxidant activity that does not translate to equivalent radical scavenging potency [1]. Critically, the glycosidic conjugation confers a distinct immunomodulatory profile; vanillic acid glucoside demonstrates concentration-dependent inhibition of T and B lymphocyte proliferation at 1×10⁻⁹ to 1×10⁻⁵ mol/L, an activity not documented for unconjugated vanillic acid [2]. Furthermore, the glucoside exhibits substantially higher aqueous solubility (~20 mg/mL in DMSO, soluble in water) compared to the aglycone, and its β-glycosidic bond renders it a substrate for β-glucosidases with a Km >20 mM, enabling enzyme-mediated controlled release of the active aglycone in β-glucosidase-rich biological compartments [3]. For studies requiring immunomodulation, stable aqueous formulation, or enzyme-triggered release mechanisms, substituting vanillic acid for its glucoside compromises both functional specificity and experimental reproducibility.

Vanillic Acid Glucoside: Head-to-Head Quantitative Differentiation from Vanillic Acid and Phenolic Glycoside Analogs


Immunosuppressive Activity: Vanillic Acid Glucoside Inhibits Lymphocyte Proliferation Unlike Vanillic Acid

In direct in vitro lymphocyte proliferation assays, vanillic acid glucoside demonstrated concentration-dependent inhibition of both ConA-stimulated T lymphocyte and LPS-stimulated B lymphocyte proliferation at final concentrations ranging from 1×10⁻⁹ to 1×10⁻⁵ mol/L in BALB/c mouse splenocyte cultures [1]. This immunosuppressive activity represents a qualitative differentiation from unconjugated vanillic acid, for which no comparable lymphocyte proliferation inhibitory activity has been reported in primary literature or patent disclosures [2]. In an in vivo delayed-type hypersensitivity mouse model, oral administration of vanillic acid glucoside at 1.1, 3.3, 10, and 20 mg/kg body weight produced dose-dependent inhibition of hypersensitivity responses relative to vehicle-treated model controls, with significant effects observed at doses as low as 3.3 mg/kg [1].

Immunomodulation Autoimmune disease models T cell proliferation

Antioxidant Activity: Vanillic Acid Glucoside Exhibits Markedly Weaker Radical Scavenging Than Vanillic Acid

Vanillic acid glucoside demonstrates only moderate antioxidant activity in cell-free assays, with DPPH radical scavenging and superoxide anion scavenging capacity substantially lower than that of the unconjugated aglycone vanillic acid [1]. In the Gardeniae Fructus study, the novel vanillic acid 4-O-β-D-(6'-sinapoyl)glucopyranoside derivative and related glycosides were assessed alongside quinic acid derivatives; the quinic acid derivatives exhibited potent DPPH scavenging, whereas the vanillic acid glycosides demonstrated comparatively weak activity that was not quantified with IC50 values due to insufficient potency [1]. In contrast, unconjugated vanillic acid exhibits DPPH radical scavenging IC50 values ranging from 13.63 ± 0.87 μmol/g to 92.68 μg/mL [2] depending on assay conditions. This differential potency confirms that glycosylation at the 4-hydroxyl position attenuates the direct radical scavenging capacity of the phenolic core.

Antioxidant screening DPPH radical scavenging Structure-activity relationship

HIV-1 Integrase Inhibitory Activity: Vanillic Acid Glucoside Is Inactive (IC50 >100 μg/mL) Contrasting with Potent Phenolic Glycosides

Vanillic acid glucoside was evaluated for HIV-1 integrase inhibitory activity and exhibited an IC50 value >100 μg/mL, indicating no meaningful inhibition of this therapeutic target . This negative result provides critical selectivity information when contrasted with structurally related phenolic glycosides. For example, phenylpropanoid glycosides isolated from Clerodendron trichotomum demonstrated potent HIV-1 integrase inhibition with IC50 values of 7.8 ± 3.6 μM and 13.7 ± 6.0 μM [1], and a carmalol derivative from Ishige okamurae inhibited HIV-1 integrase with an IC50 of 25.2 μM [2]. The >100 μg/mL IC50 for vanillic acid glucoside (equivalent to approximately >300 μM based on MW 330.29) confirms that the vanillic acid glucoside scaffold lacks the structural features necessary for HIV-1 integrase binding, making it a useful negative control compound for antiviral screening panels.

Antiviral screening HIV-1 integrase inhibition Negative selectivity data

Enzymatic Hydrolysis Kinetics: Vanillic Acid Glucoside Exhibits Lower β-Glucosidase Affinity Than Vanillin Glucoside

Kinetic characterization of vanilla β-glucosidase activity toward naturally occurring glucosides revealed differential substrate affinities: vanillin glucoside exhibited a Km of approximately 5 mM, whereas vanillic acid glucoside demonstrated a significantly higher Km value >20 mM [1]. Both glucosides displayed comparable Vmax values between 5 and 10 IU mg⁻¹ protein. The elevated Km for vanillic acid glucoside indicates that the β-glucosidase enzyme has substantially lower binding affinity for this substrate compared to vanillin glucoside, meaning that under identical enzymatic conditions, vanillic acid glucoside will hydrolyze more slowly and require higher substrate concentrations to achieve half-maximal velocity. The synthetic substrate p-nitrophenol glucoside served as a reference with Km = 3.3 mM and Vmax = 11.5 IU mg⁻¹ protein [1].

Enzymatic activation Prodrug release kinetics Vanilla curing biochemistry

Solubility Profile: Vanillic Acid Glucoside Offers Broad Solvent Compatibility for In Vitro and In Vivo Formulation

Vanillic acid glucoside demonstrates solubility in a range of solvents compatible with biological assays and in vivo formulations: DMSO at 20 mg/mL, DMF at 10 mg/mL, PBS (pH 7.2) at 10 mg/mL, and additionally exhibits water solubility . This solubility profile contrasts with unconjugated vanillic acid, which is less soluble in aqueous buffers and typically requires organic co-solvents for dissolution. The glucoside's solubility of 20 mg/mL in DMSO corresponds to approximately 60 mM stock solution concentration, enabling preparation of concentrated stock solutions for subsequent dilution into aqueous assay buffers without precipitation concerns. Storage stability is specified as -20°C for powder (3 years) and -80°C for dissolved stocks (1 year) .

Formulation science Solubility screening DMSO stock preparation

Molecular Docking Affinity: Vanillic Acid Glucoside Binds Pro-Inflammatory Targets with Higher Affinity Than Dihydroxybenzoic Acid Glucoside

In silico molecular docking analysis of 32 compounds identified from Orobanche foetida aqueous extract revealed that vanillic acid glucoside exhibits strong and stable binding interactions with the active sites of three key inflammatory proteins: PARP-1, TNF-α, and IL-6 [1]. Vanillic acid glucoside was one of only two compounds from the extract that demonstrated such favorable docking profiles; the other was dihydroxybenzoic acid glucoside. While specific binding energies (ΔG values) were not explicitly tabulated in the accessible abstract, the study explicitly states that these two glucosides exhibited "strong and stable bindings" that correlated with the extract's observed in vivo anti-inflammatory efficacy, including downregulation of TNF-α and IL-6 levels and modulation of NF-κB expression in CCl4-induced hepatotoxicity model [1].

Molecular docking Anti-inflammatory target engagement In silico screening

Vanillic Acid Glucoside: Optimal Research Applications Based on Differential Bioactivity and Physicochemical Evidence


Autoimmune Disease Model Studies Requiring Lymphocyte Immunomodulation

For in vivo models of systemic lupus erythematosus (SLE), rheumatoid arthritis, or delayed-type hypersensitivity, vanillic acid glucoside provides a characterized immunomodulatory agent with documented dose-dependent inhibition of T and B lymphocyte proliferation (1×10⁻⁹ to 1×10⁻⁵ mol/L in vitro) and significant DTH suppression at oral doses of 3.3-20 mg/kg [1]. This application leverages the glucoside's distinct immunosuppressive activity not shared by vanillic acid [2]. Procurement should specify ≥98% purity (HPLC-verified) reference standard grade to ensure reproducible biological activity in immunological assays.

Prodrug Activation and Enzyme-Triggered Release Studies

Vanillic acid glucoside serves as an ideal substrate for investigating β-glucosidase-mediated prodrug activation mechanisms, with characterized kinetic parameters (Km >20 mM, Vmax 5-10 IU mg⁻¹) enabling precise experimental design for controlled release studies [3]. The compound's water solubility facilitates preparation of aqueous substrate solutions without organic co-solvents that could interfere with enzymatic activity measurements. Applications include natural product biosynthesis pathway elucidation and development of enzyme-responsive delivery systems.

Natural Product Authentication and Analytical Reference Standard

As a naturally occurring phenolic glycoside identified in Capsicum annuum, Vanilla planifolia, Gardenia jasminoides, and numerous other plant species , vanillic acid glucoside (CAS 32142-31-7) is essential for UHPLC-MS/MS method development and validation in phytochemical profiling studies. The compound elutes at tR ≈2.8 min under typical reversed-phase phenolic acid profiling conditions [4] and serves as a certified reference material for quantifying vanillic acid glucoside content in botanical extracts, food products, and traditional medicine formulations. The characteristic MS fragmentation (m/z 329 [M-H]⁻ → 167 [vanillic acid-H]⁻) provides unambiguous identification.

Anti-Inflammatory Target Validation Using In Silico-Derived Hypotheses

Molecular docking evidence indicating strong binding of vanillic acid glucoside to PARP-1, TNF-α, and IL-6 active sites [5] supports its prioritization for in vitro validation studies of anti-inflammatory mechanisms. Researchers investigating NF-κB pathway modulation or cytokine downregulation should select vanillic acid glucoside over unconjugated vanillic acid for studies where glycoside-specific target engagement is hypothesized. The compound's DMSO solubility (20 mg/mL) enables preparation of concentrated stock solutions for cell-based assays examining TNF-α and IL-6 suppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vanillic acid glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.